2-Oxo-2-(pyridin-3-ylamino)acetic acid
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Overview
Description
2-Oxo-2-(pyridin-3-ylamino)acetic acid is an organic compound belonging to the class of aminopyridine carboxylic acids. It is characterized by the presence of a pyridine ring attached to an amino group, which is further connected to an oxoacetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(pyridin-3-ylamino)acetic acid typically involves the reaction of pyridine-3-amine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: Pyridine-3-amine and glyoxylic acid.
Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Purification: The product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(pyridin-3-ylamino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions yield amino derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amino derivatives, and substituted pyridine compounds. These products have diverse applications in various fields .
Scientific Research Applications
2-Oxo-2-(pyridin-3-ylamino)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(pyridin-3-ylamino)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction leads to various biochemical and physiological effects, which are the basis for its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4-(pyridin-2-ylamino)butanoic acid: A structural isomer with similar properties.
2-Oxo-2-(pyridin-2-ylamino)acetic acid: Another isomer with distinct reactivity.
2-Oxo-2-(pyridin-4-ylamino)acetic acid: Differing in the position of the pyridine ring.
Uniqueness
2-Oxo-2-(pyridin-3-ylamino)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-oxo-2-(pyridin-3-ylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c10-6(7(11)12)9-5-2-1-3-8-4-5/h1-4H,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYWZTQKSABHSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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